Welcome to the BenchChem Online Store!
molecular formula C4H12Br2N2 B1304940 Piperazine dihydrobromide CAS No. 59813-05-7

Piperazine dihydrobromide

Cat. No. B1304940
M. Wt: 247.96 g/mol
InChI Key: UXWKNNJFYZFNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05021420

Procedure details

4-(=- 1)piperazine dihydrobromide may be prepared in the following manner: the experiment is carried out as in Example 8 for the preparation of 4-(4hydroxyphenyl)piperazine dihydrobromide, starting with 4-(2-methoxypheny)piperazine (25 g) and 47% aqueous solution of hydrdromic acid (360 cc). The mixture is heated at boiling point for 9 hours, the cooled to a temperature close to 20° C. Stirring is maintained for 15 hours at this temperature, then the mixture is concentrated at 40° C underreduced pressure (20 mm g; 2.7 kPa). The residual oil is redissolved in acetonitrile (40 cc) and isopropyl oxide (40 cc); the precipitate formed is separated by filtration, washed with oxide (2×50 cc). 4-(2-Hydroxyphenyl)piperazine dihydrobromide (m.p.: 235° C.) (18g) is obtained, which is used in the crude state in the subsequent syntheses.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(4hydroxyphenyl)piperazine dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
acid
Quantity
360 mL
Type
solvent
Reaction Step Five
Name
4-(2-Hydroxyphenyl)piperazine dihydrobromide

Identifiers

REACTION_CXSMILES
[BrH:1].Br.N1CCNCC1.Br.Br.OC1C=CC(N2CCNCC2)=CC=1.C[O:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[N:32]1[CH2:37][CH2:36][NH:35][CH2:34][CH2:33]1>>[BrH:1].[BrH:1].[OH:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[N:32]1[CH2:37][CH2:36][NH:35][CH2:34][CH2:33]1 |f:0.1.2,3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.Br.N1CCNCC1
Step Two
Name
4-(4hydroxyphenyl)piperazine dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.Br.OC1=CC=C(C=C1)N1CCNCC1
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCNCC1
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
acid
Quantity
360 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
CUSTOM
Type
CUSTOM
Details
for 9 hours
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
the cooled to a temperature
CUSTOM
Type
CUSTOM
Details
close to 20° C
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 15 hours at this temperature
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated at 40° C underreduced pressure (20 mm g; 2.7 kPa)
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil is redissolved in acetonitrile (40 cc)
CUSTOM
Type
CUSTOM
Details
the precipitate formed
CUSTOM
Type
CUSTOM
Details
is separated by filtration
WASH
Type
WASH
Details
washed with oxide (2×50 cc)

Outcomes

Product
Name
4-(2-Hydroxyphenyl)piperazine dihydrobromide
Type
product
Smiles
Br.Br.OC1=C(C=CC=C1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.